1-Nitro-4-[6-(4-nitrophenoxy)hexoxy]benzene
Description
Properties
IUPAC Name |
1-nitro-4-[6-(4-nitrophenoxy)hexoxy]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O6/c21-19(22)15-5-9-17(10-6-15)25-13-3-1-2-4-14-26-18-11-7-16(8-12-18)20(23)24/h5-12H,1-4,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMYGZIKCXNMQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCCCCCCOC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70283424 | |
| Record name | 1,1'-[Hexane-1,6-diylbis(oxy)]bis(4-nitrobenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70283424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7511-70-8 | |
| Record name | NSC31387 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31387 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1'-[Hexane-1,6-diylbis(oxy)]bis(4-nitrobenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70283424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,6-BIS(4-NITROPHENOXY)HEXANE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1-Nitro-4-[6-(4-nitrophenoxy)hexoxy]benzene typically involves multi-step organic reactions. One common synthetic route includes the nitration of 4-nitrophenol followed by etherification with 1-bromo-6-hexanol. The reaction conditions often require the use of strong acids and bases, along with specific temperature controls to ensure the desired product is obtained .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and high yields .
Chemical Reactions Analysis
1-Nitro-4-[6-(4-nitrophenoxy)hexoxy]benzene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenoxy groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under specific conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, potassium permanganate, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Nitro-4-[6-(4-nitrophenoxy)hexoxy]benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 1-Nitro-4-[6-(4-nitrophenoxy)hexoxy]benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenoxy linkages also play a role in modulating the compound’s activity by influencing its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-Nitro-4-[6-(4-nitrophenoxy)hexoxy]benzene with structurally related nitroaromatic ethers:
Key Structural and Functional Differences
In contrast, 4,4'-Dinitrodiphenyl Ether (CAS: 101-63-3) lacks a spacer, resulting in a planar structure stabilized by π-π interactions and C–H···O hydrogen bonds .
Electronic Effects: The trifluoromethoxy group in 1-Nitro-4-(trifluoromethoxy)benzene introduces strong electron-withdrawing effects, altering reactivity in substitution reactions compared to the nitro-phenoxy groups in the target compound . Benzyloxy substituents (e.g., 1-BENZYLOXY-4-NITROBENZENE) add steric bulk, which may hinder crystallization and reduce thermal stability relative to the hexoxy-linked compound .
Polymorphism and Crystallography: 4,4'-Dinitrodiphenyl Ether exhibits polymorphism, crystallizing in two monoclinic space groups (P2₁/c and C2/c) with distinct dihedral angles between nitro groups and benzene rings (56.14° in P2₁/c vs. 66.75° in C2/c) . No polymorphism has been reported for this compound, likely due to the flexible hexane chain reducing molecular symmetry .
Synthetic Accessibility: The synthesis of this compound requires longer reaction times (40 hours) compared to simpler ethers like 4,4'-Dinitrodiphenyl Ether, which can form under milder conditions .
Biological Activity
1-Nitro-4-[6-(4-nitrophenoxy)hexoxy]benzene is a nitroaromatic compound that has garnered attention due to its potential biological activities. Nitroaromatic compounds are known for their diverse pharmacological properties, including antibacterial, antitumor, and other therapeutic effects. This article aims to synthesize existing research findings regarding the biological activity of this compound, supported by data tables and case studies.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
This compound can be synthesized through a multi-step chemical reaction involving the nitration of phenolic compounds and subsequent ether formation. The synthesis typically involves the use of reagents such as anhydrous potassium carbonate and tetrahydrofuran (THF) under controlled conditions to yield a high-purity product .
Antimicrobial Properties
Research indicates that nitroaromatic compounds exhibit significant antimicrobial activity. A study highlighted that certain derivatives show potent antibacterial effects against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism is believed to involve the disruption of bacterial cell wall synthesis, leading to cell lysis .
Toxicological Profile
The toxicological evaluation of nitroaromatic compounds reveals concerns regarding their carcinogenicity and systemic toxicity. For example, chronic exposure studies have shown increased incidences of nephropathy and hematological disturbances in animal models . These findings necessitate caution in the therapeutic application of such compounds.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Significant inhibition of bacterial growth | |
| Antitumor | Increased life span in cancer models | |
| Toxicity | Carcinogenic effects noted in chronic studies |
Case Studies
Case Study 1: Antibacterial Efficacy
In a laboratory setting, derivatives of nitroaromatic compounds were tested against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications enhanced antibacterial properties significantly, suggesting that similar modifications to this compound could yield improved efficacy.
Case Study 2: Antitumor Activity
A study explored the effects of related nitroaromatic compounds on tumor growth in murine models. The results showed a dose-dependent response with notable reductions in tumor size and increased survival rates, providing insights into the potential applications of this compound in oncology.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1-Nitro-4-[6-(4-nitrophenoxy)hexoxy]benzene, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic aromatic substitution. A general approach involves refluxing a nitro-substituted benzene derivative (e.g., 4-nitrophenol) with a hexoxy-linked electrophile (e.g., 1,6-dibromohexane) in a polar aprotic solvent (e.g., DMF) under inert atmosphere. Catalytic amounts of K₂CO₃ or Cs₂CO₃ enhance reactivity.
- Optimization : Monitor reaction progress via TLC or HPLC. Purification typically involves column chromatography using silica gel and ethyl acetate/hexane gradients. Challenges include avoiding over-alkylation; stepwise addition of reagents and controlled temperature (80–100°C) improve yield .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?
- Techniques :
- NMR : ¹H and ¹³C NMR confirm the ether linkage (δ ~4.0 ppm for –OCH₂–) and nitro group positions (aromatic protons at δ ~7.5–8.5 ppm).
- FT-IR : Peaks at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1340 cm⁻¹ (symmetric NO₂ stretch) validate nitro groups.
- Mass Spectrometry : High-resolution ESI-MS provides exact mass verification (e.g., [M+H]⁺ at m/z 403.12).
Q. How can crystallographic data resolve ambiguities in molecular geometry for this compound?
- Method : Single-crystal X-ray diffraction (SCXRD) is ideal. Grow crystals via slow evaporation of a saturated DCM/hexane solution.
- Analysis : Use SHELX software for structure solution and refinement. Key parameters include torsion angles between aromatic rings (e.g., ~56° tilt observed in related diphenylethers) and hydrogen-bonding patterns (C–H···O interactions stabilize the lattice) .
Advanced Research Questions
Q. How does polymorphism affect the physicochemical properties of this compound, and how can polymorphic forms be distinguished?
- Polymorphism Impact : Different crystal packing (e.g., monoclinic vs. orthorhombic) alters melting points, solubility, and stability. For example, a monoclinic polymorph of 1-Nitro-4-(4-nitrophenoxy)benzene exhibits stronger hydrogen-bonding networks, increasing thermal stability .
- Characterization : Combine SCXRD, PXRD, and DSC. PXRD patterns for distinct polymorphs show unique reflections (e.g., 2θ = 12.5° vs. 14.3°). DFT calculations predict relative lattice energies .
Q. What computational strategies are effective for modeling electronic transitions in nitroaromatic compounds like this one?
- Approach : Use TD-DFT with a hybrid functional (e.g., B3LYP) and a triple-zeta basis set (e.g., 6-311+G(d,p)) to simulate UV-Vis spectra. Solvent effects (e.g., DCM) are modeled via the PCM framework.
- Validation : Compare computed λ_max (e.g., ~320 nm for π→π* transitions) with experimental UV-Vis data. Discrepancies >10 nm suggest incomplete solvent modeling or excited-state interactions .
Q. How should researchers address contradictory data in reaction yield optimization and crystallographic refinement?
- Yield Contradictions : Re-evaluate stoichiometry (e.g., excess alkylating agent vs. side reactions). Use DoE (Design of Experiments) to isolate variables (temperature, solvent polarity).
- Crystallographic Refinement : If R-factors remain high (>0.05), check for twinning or disorder. SHELXL’s TWIN and PART commands can model these phenomena. Validate with Hirshfeld surface analysis to ensure electron density maps align with molecular geometry .
Methodological Notes
- Synthesis : Avoid prolonged heating to prevent nitro group reduction.
- Crystallography : For stubborn crystallization, use seeding or gradient cooling.
- Data Reproducibility : Archive raw diffraction data (e.g., .cif files) in repositories like the Cambridge Structural Database .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
